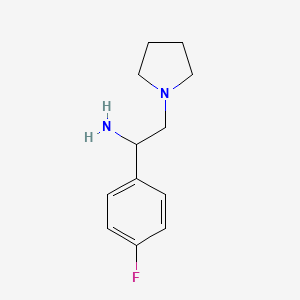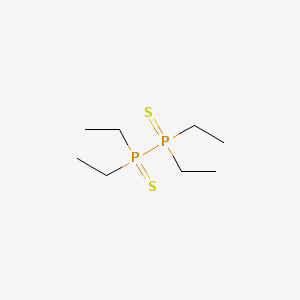![molecular formula C18H12ClN3O4S2 B12114415 (4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)
(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-(3-clorofenil)-4-[furan-2-il(hidroximetilideno)]-1-[5-(metilsulfanil)-1,3,4-tiadiazol-2-il]pirrolidina-2,3-diona es un compuesto orgánico complejo con una estructura única que incluye un grupo clorofenilo, un anillo de furano y una porción de tiadiazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4E)-5-(3-clorofenil)-4-[furan-2-il(hidroximetilideno)]-1-[5-(metilsulfanil)-1,3,4-tiadiazol-2-il]pirrolidina-2,3-diona típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación del núcleo de pirrolidina-2,3-diona, seguido de la introducción de los grupos clorofenilo, furano y tiadiazol a través de diversas reacciones de sustitución y acoplamiento. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y controles de temperatura para asegurar el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como la disponibilidad de materiales de partida, la rentabilidad y las consideraciones ambientales. La optimización de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, es crucial para maximizar la eficiencia y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4E)-5-(3-clorofenil)-4-[furan-2-il(hidroximetilideno)]-1-[5-(metilsulfanil)-1,3,4-tiadiazol-2-il]pirrolidina-2,3-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto, lo que puede alterar sus grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Se pueden emplear reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (4E)-5-(3-clorofenil)-4-[furan-2-il(hidroximetilideno)]-1-[5-(metilsulfanil)-1,3,4-tiadiazol-2-il]pirrolidina-2,3-diona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología y Medicina
En la investigación biológica y medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde la modulación de ciertas vías es beneficiosa.
Industria
En el sector industrial, las propiedades del compuesto se exploran para aplicaciones en ciencia de materiales, como el desarrollo de nuevos polímeros, recubrimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (4E)-5-(3-clorofenil)-4-[furan-2-il(hidroximetilideno)]-1-[5-(metilsulfanil)-1,3,4-tiadiazol-2-il]pirrolidina-2,3-diona implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos terapéuticos o funcionales deseados. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Propiedades
Fórmula molecular |
C18H12ClN3O4S2 |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12ClN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-4-2-5-10(19)8-9)12(15(24)16(22)25)14(23)11-6-3-7-26-11/h2-8,13,24H,1H3 |
Clave InChI |
XMPWVCLFLGKPGP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)

![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)
